molecular formula C24H28ClN5O2S B305532 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No. B305532
M. Wt: 486 g/mol
InChI Key: AXZVQBNCHOPWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research. In

Scientific Research Applications

4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its potential use as an antifungal agent and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the growth of fungal cells and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has biochemical and physiological effects on fungal cells and cancer cells. This compound has been shown to inhibit the growth of these cells, which could potentially lead to the development of new antifungal and anticancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its unique properties. This compound has shown promising results in various studies, and its potential applications in scientific research make it an interesting subject for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which could make it difficult to produce in large quantities.

Future Directions

There are many future directions for research on 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One possible direction is to further explore its potential use as an antifungal agent and as a potential treatment for cancer. Another direction could be to investigate its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new synthesis methods for this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 1,2,4-triazole-3-thiol to form 4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide. This intermediate is then reacted with 2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl chloride to form 4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide.

properties

Product Name

4-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Molecular Formula

C24H28ClN5O2S

Molecular Weight

486 g/mol

IUPAC Name

4-chloro-N-[1-[4-ethyl-5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C24H28ClN5O2S/c1-5-17-9-7-8-15(3)21(17)27-20(31)14-33-24-29-28-22(30(24)6-2)16(4)26-23(32)18-10-12-19(25)13-11-18/h7-13,16H,5-6,14H2,1-4H3,(H,26,32)(H,27,31)

InChI Key

AXZVQBNCHOPWOX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C(C)NC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C(C)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.